1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole with ethylamine under controlled conditions. The process may include steps such as:
Cyclization: Formation of the imidazole ring.
Substitution: Introduction of the ethanamine group.
Purification: Crystallization and filtration to obtain the dihydrochloride salt
Industrial Production Methods: Industrial production often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated control systems are used to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions include substituted imidazoles, reduced amines, and various oxides .
Scientific Research Applications
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In studying enzyme interactions and metabolic pathways.
Medicine: As a precursor for pharmaceutical compounds and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, altering enzyme activity, and influencing cellular processes .
Comparison with Similar Compounds
Histamine dihydrochloride: Shares structural similarities but differs in biological activity.
Imidazole derivatives: Various compounds with similar core structures but distinct functional groups
Uniqueness: 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride stands out due to its specific substitution pattern and unique reactivity, making it valuable for targeted applications in research and industry .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties, versatile reactivity, and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTLCOMHKUZVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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